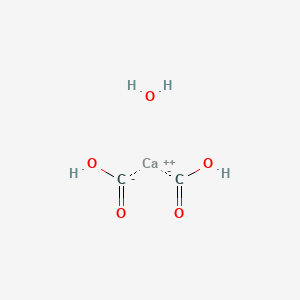
Calcium;hydroxymethanone;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;hydroxymethanone;hydrate is a compound that consists of calcium ions, hydroxymethanone, and water molecules. This compound is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of calcium ions and hydroxymethanone in its structure contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calcium;hydroxymethanone;hydrate typically involves the reaction of calcium salts with hydroxymethanone in the presence of water. One common method is to dissolve calcium chloride in water and then add hydroxymethanone under controlled conditions. The reaction is usually carried out at room temperature, and the resulting product is isolated by filtration and drying.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Calcium;hydroxymethanone;hydrate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethanone group can be oxidized to form corresponding carboxylate compounds.
Reduction: Reduction reactions can convert the hydroxymethanone group to alcohols.
Substitution: The hydroxymethanone group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylate compounds.
Reduction: Alcohols.
Substitution: Substituted hydroxymethanone derivatives.
Scientific Research Applications
Calcium;hydroxymethanone;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of calcium;hydroxymethanone;hydrate involves its interaction with molecular targets such as enzymes and receptors. The calcium ions play a crucial role in stabilizing the compound and facilitating its binding to target molecules. The hydroxymethanone group can undergo various chemical transformations, contributing to the compound’s reactivity and functionality. The pathways involved include enzymatic catalysis and receptor-mediated signaling.
Comparison with Similar Compounds
Calcium;hydroxymethanone;hydrate can be compared with other similar compounds, such as:
Calcium silicate hydrate: Known for its role in cement and concrete, it has different structural and functional properties compared to this compound.
Calcium hydroxide: Commonly used in construction and water treatment, it lacks the hydroxymethanone group and has different reactivity.
Calcium carbonate: Widely used as a dietary supplement and in industrial applications, it has distinct chemical properties and applications.
Properties
Molecular Formula |
C2H4CaO5 |
|---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
calcium;hydroxymethanone;hydrate |
InChI |
InChI=1S/2CHO2.Ca.H2O/c2*2-1-3;;/h2*(H,2,3);;1H2/q2*-1;+2; |
InChI Key |
RVXBTOPOJYDHIC-UHFFFAOYSA-N |
Canonical SMILES |
[C-](=O)O.[C-](=O)O.O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















